2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-
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Overview
Description
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antimicrobials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- typically involves the reaction of an acid chloride substrate with oxazolidinone to form an imide. The substituents at the 4 and 5 positions of the oxazolidinone direct any aldol reaction to the alpha position of the carbonyl of the substrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of Evans auxiliaries for chiral synthesis, which is a common method for producing oxazolidinone derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, which react with oxazolidinone to form imides . The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acid chlorides typically results in the formation of imides .
Scientific Research Applications
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- involves the inhibition of protein synthesis. This compound targets the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with a similar mechanism of action but a better safety profile.
Cycloserine: Another oxazolidinone used as a second-line drug against tuberculosis.
Uniqueness
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- is unique due to its specific structure, which includes a cyclohexyl and a nitroethyl group.
Properties
CAS No. |
189350-21-8 |
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Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4R)-3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H22N2O4/c20-17-19(16(12-23-17)14-9-5-2-6-10-14)15(11-18(21)22)13-7-3-1-4-8-13/h2,5-6,9-10,13,15-16H,1,3-4,7-8,11-12H2/t15-,16-/m0/s1 |
InChI Key |
RNHOBTXJKAYTDC-HOTGVXAUSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H](C[N+](=O)[O-])N2[C@@H](COC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)C(C[N+](=O)[O-])N2C(COC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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